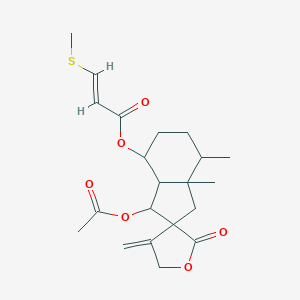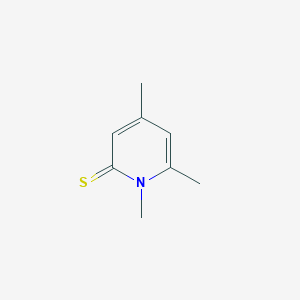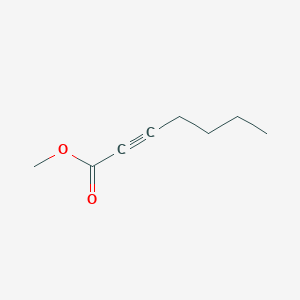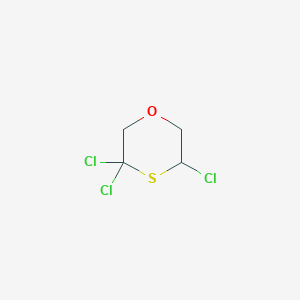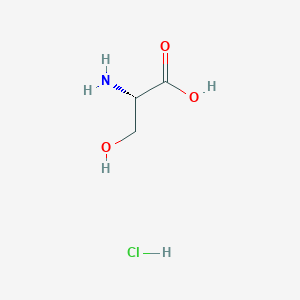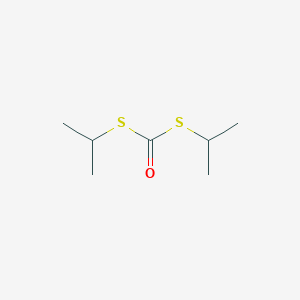
Carbonic acid, dithio-, S,S-diisopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, dithio-, S,S-diisopropyl ester (DIDS) is a chemical compound widely used in scientific research. It is a sulfonamide derivative that can be synthesized through a variety of methods. DIDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many fields of research.
Mécanisme D'action
Carbonic acid, dithio-, S,S-diisopropyl ester acts as an inhibitor of chloride channels, transporters, and exchangers by binding to specific sites on the channel protein. This binding prevents the channel from opening, thereby inhibiting the flow of chloride ions across the membrane. Carbonic acid, dithio-, S,S-diisopropyl ester has also been shown to inhibit other ion channels, such as the anion exchanger and the sodium-calcium exchanger.
Effets Biochimiques Et Physiologiques
Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. Carbonic acid, dithio-, S,S-diisopropyl ester has also been shown to inhibit the activity of the volume-regulated anion channel (VRAC), which plays a role in cell volume regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Carbonic acid, dithio-, S,S-diisopropyl ester in lab experiments is its ability to inhibit chloride channels, transporters, and exchangers. This makes it a valuable tool for investigating the role of these channels in various physiological processes. However, one limitation of using Carbonic acid, dithio-, S,S-diisopropyl ester is its potential toxicity. Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to be toxic to some cell types, and caution should be taken when using it in experiments.
Orientations Futures
There are many directions for future research involving Carbonic acid, dithio-, S,S-diisopropyl ester. One area of interest is the role of chloride channels in cancer cells. Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to inhibit the growth of some cancer cells, and further research could help elucidate the mechanism behind this effect. Another area of interest is the use of Carbonic acid, dithio-, S,S-diisopropyl ester as a potential therapeutic agent for diseases involving chloride channel dysfunction, such as cystic fibrosis. Finally, further research could help identify new targets for Carbonic acid, dithio-, S,S-diisopropyl ester inhibition, leading to the development of new drugs with therapeutic potential.
Méthodes De Synthèse
Carbonic acid, dithio-, S,S-diisopropyl ester can be synthesized through a variety of methods, including the reaction of 4,4'-dithiodimorpholine with isopropyl alcohol and sulfuric acid. Other methods involve the reaction of 4,4'-dithiodimorpholine with isopropylamine and acetic anhydride or with isopropylamine and thionyl chloride.
Applications De Recherche Scientifique
Carbonic acid, dithio-, S,S-diisopropyl ester is widely used in scientific research due to its ability to inhibit chloride channels, transporters, and exchangers. It has been used in studies on the physiology of red blood cells, platelets, and neurons. Carbonic acid, dithio-, S,S-diisopropyl ester has also been used to investigate the role of chloride channels in the regulation of cardiac function and the immune system.
Propriétés
Numéro CAS |
16118-33-5 |
|---|---|
Nom du produit |
Carbonic acid, dithio-, S,S-diisopropyl ester |
Formule moléculaire |
C7H14OS2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
bis(propan-2-ylsulfanyl)methanone |
InChI |
InChI=1S/C7H14OS2/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 |
Clé InChI |
RIUPBBIGXOLLCS-UHFFFAOYSA-N |
SMILES |
CC(C)SC(=O)SC(C)C |
SMILES canonique |
CC(C)SC(=O)SC(C)C |
Synonymes |
Dithiocarbonic acid S,S-diisopropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
